![molecular formula C24H18N2O2 B12789208 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione CAS No. 7467-87-0](/img/structure/B12789208.png)
9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione: is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione typically involves the chemical modification of indazole derivatives. One common method includes the epoxidation, degradative oxidation, and N-acyl condensation reactions of prenyl-substituted benzoindazole . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the indazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione derivatives have shown significant antiproliferative activity against various cancer cell lines, making them promising candidates for anticancer drug development .
Medicine: The compound’s derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to the inhibition of mitochondrial electron transport and the decoupling of oxidative phosphorylation . This leads to the generation of reactive oxygen species, which induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Uniqueness: 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione stands out due to its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its derivatives have shown promising results in anticancer research, making it a valuable compound for further exploration.
Propiedades
Número CAS |
7467-87-0 |
|---|---|
Fórmula molecular |
C24H18N2O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
9a-benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione |
InChI |
InChI=1S/C24H18N2O2/c27-22-18-13-7-8-14-19(18)23(28)24(20(22)15-25-26-24)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20-21H,15H2 |
Clave InChI |
PHAJJSDXCOLSSX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(=O)C3=CC=CC=C3C(=O)C2(N=N1)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


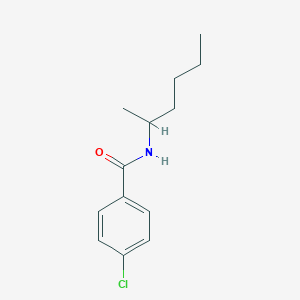
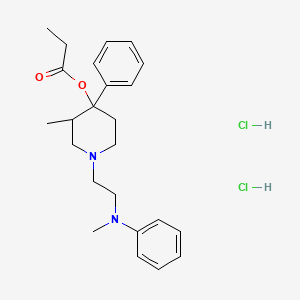
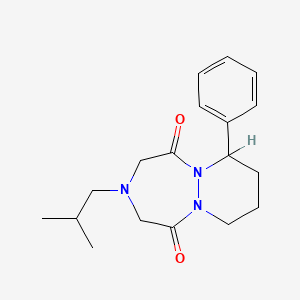

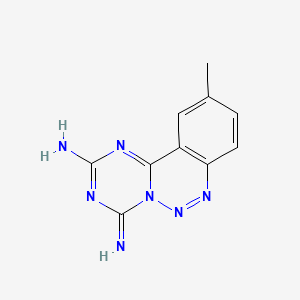
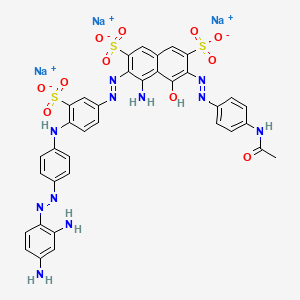
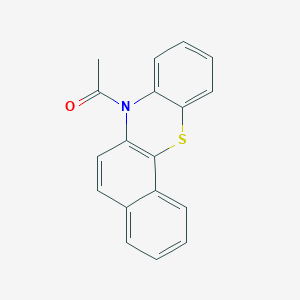
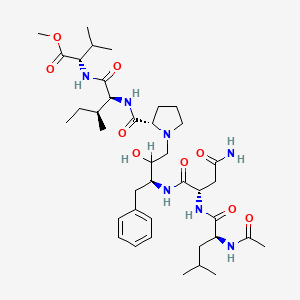
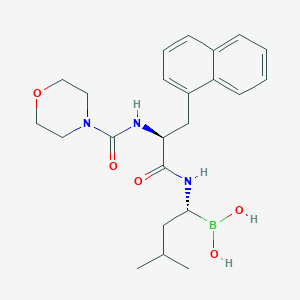
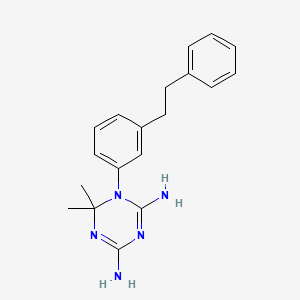
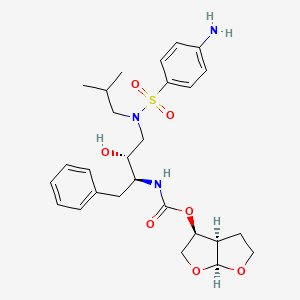
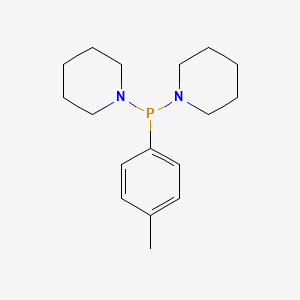
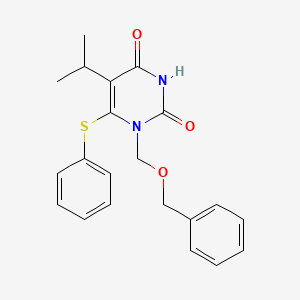
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
